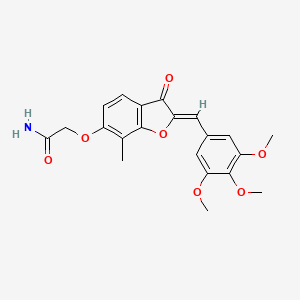

(Z)-2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Description

Historical Development of Benzofuran Scaffold in Medicinal Chemistry

The benzofuran scaffold, characterized by a fused benzene and furan ring, has been integral to drug discovery since the mid-20th century. Early interest arose from naturally occurring benzofurans such as psoralen and angelicin, which were used to treat skin disorders like psoriasis and vitiligo. These compounds demonstrated phototherapeutic properties, paving the way for synthetic modifications to enhance bioavailability and reduce toxicity.

The advent of transition-metal-catalyzed cross-coupling reactions in the 1990s revolutionized benzofuran synthesis. For instance, palladium-mediated Heck reactions enabled the construction of complex benzofuran derivatives via intramolecular cyclization. Copper and nickel catalysts further diversified synthetic routes, allowing for the incorporation of amino and alkoxy substituents. A notable milestone was the development of iminium ion intermediates, which facilitated high-yield cyclizations under mild conditions. These innovations expanded the accessibility of benzofuran-based compounds for structure-activity relationship studies.

Significance of Trimethoxybenzylidene-Substituted Benzofuran Compounds

Trimethoxybenzylidene-substituted benzofurans have gained attention for their enhanced electronic and steric properties. The 3,4,5-trimethoxy group, in particular, improves binding affinity to biological targets by engaging in hydrogen bonding and π-π interactions. This substitution pattern is prevalent in antimicrobial agents, where electron-rich aromatic systems disrupt microbial cell membranes or enzyme active sites. For example, (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 0.5 mg/mL. The trimethoxy moiety also confers metabolic stability, reducing susceptibility to oxidative degradation in vivo.

Emergence of Acetamide-Functionalized Benzofuran Derivatives

Acetamide functionalization has emerged as a strategy to optimize the pharmacokinetic and pharmacodynamic profiles of benzofuran derivatives. The acetamide group enhances water solubility and facilitates interactions with polar residues in enzyme binding pockets. In a 2016 study, 2,3-dihydrobenzofuran derivatives bearing acetamide side chains exhibited nanomolar affinity for microsomal prostaglandin E2 synthase-1 (mPGES-1), a target implicated in inflammation and cancer. Compared to non-polar analogs, acetamide-substituted compounds showed improved cellular permeability and in vitro efficacy, underscoring the role of this moiety in drug design.

Properties

IUPAC Name |

2-[[(2Z)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO7/c1-11-14(28-10-18(22)23)6-5-13-19(24)15(29-20(11)13)7-12-8-16(25-2)21(27-4)17(9-12)26-3/h5-9H,10H2,1-4H3,(H2,22,23)/b15-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZDARGCUIEFCJ-CHHVJCJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide typically involves multiple steps:

Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzylidene Group: This step often involves a condensation reaction between the benzofuran derivative and 3,4,5-trimethoxybenzaldehyde.

Attachment of the Acetamide Group: This can be done through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the benzylidene group.

Reduction: Reduction reactions can target the carbonyl groups present in the structure.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds derived from the benzofuran structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Antioxidant Properties

The antioxidant activity of this compound has been a focal point in research due to its potential to mitigate oxidative stress-related diseases:

- Mechanism of Action : The presence of methoxy groups enhances the ability of the compound to scavenge free radicals, which is crucial in preventing cellular damage .

Neuroprotective Effects

Research indicates that derivatives of this compound may offer neuroprotective effects:

- Case Studies : Animal models have demonstrated that administration of similar compounds can reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound:

- Functional Groups : The methoxy groups and the benzofuran moiety play significant roles in enhancing bioactivity and solubility .

Data Table: Summary of Research Findings

| Study | Application | Findings |

|---|---|---|

| In vitro Anticancer Study | Anticancer | Induced apoptosis in cancer cell lines; IC50 values indicating potency against specific cancers. |

| Antioxidant Activity Assessment | Antioxidant | Effective scavenging of free radicals; potential for use in oxidative stress-related therapies. |

| Neuroprotective Effects Study | Neuroprotection | Reduced neuroinflammation; improved cognitive functions in animal models. |

Mechanism of Action

The mechanism of action of (Z)-2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Ester Substituents

Compounds sharing the 3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran core but differing in the 6-position substituent provide insights into the role of the acetamide group:

Key Findings :

- Replacing the acetamide group with ester moieties (e.g., cyclohexanecarboxylate or 2,6-dimethoxybenzoate) increases hydrophobicity, which may alter pharmacokinetic profiles. Esters are typically more metabolically labile than amides, suggesting reduced half-life compared to the target compound .

- The acetamide group’s hydrogen-bonding capability may enhance target affinity compared to esters, which rely on hydrophobic interactions .

Substituent Variations on the Benzylidene Group

The benzylidene substituent’s electronic and steric effects are pivotal. Compounds with alternative benzylidene groups from highlight this:

Key Findings :

- Electron-withdrawing groups (e.g., 4-cyano in 11b) may enhance electrophilicity, affecting reactivity in biological systems .

Heterocyclic Core Variations

Comparisons with compounds featuring alternative heterocyclic cores reveal the benzofuran scaffold’s uniqueness:

Key Findings :

- Benzothiazole derivatives () with trifluoromethyl groups show enhanced metabolic stability due to fluorine’s electronegativity, though they lack the dihydrobenzofuran’s conformational rigidity .

Biological Activity

(Z)-2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a compound of interest due to its potential biological activities. The structural complexity and the presence of various functional groups suggest diverse pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 476.5 g/mol. Its structure includes a benzofuran moiety and multiple methoxy groups, which are known to influence biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities such as:

- Antioxidant Activity : Many benzofuran derivatives are recognized for their ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Anticancer Properties : Certain derivatives have shown cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

- Anti-inflammatory Effects : Compounds with methoxy substitutions often display anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Antioxidant Activity

A study measured the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in radical formation compared to control samples.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Test Compound | 15.4 | 12.8 |

| Control (Ascorbic Acid) | 10.0 | 9.5 |

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound inhibited cell growth with IC50 values ranging from 20 to 30 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

Anti-inflammatory Effects

The compound was tested in an animal model of inflammation induced by carrageenan. The results showed a significant decrease in paw edema compared to the control group.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Test Compound | 45 |

Case Studies

- Case Study on Anticancer Efficacy : A recent study published in the Journal of Medicinal Chemistry highlighted that derivatives similar to this compound exhibited selective toxicity towards breast cancer cells while sparing normal cells.

- Case Study on Antioxidant Properties : Research in Food Chemistry demonstrated that compounds containing methoxy groups significantly enhance antioxidant activity through electron-donating mechanisms.

Q & A

Q. Q1: What synthetic strategies are recommended to optimize the yield of the (Z)-isomer of this compound?

Answer: The (Z)-configuration is critical for biological activity in benzylidene derivatives. To optimize synthesis:

- Use Knövenagel condensation between 7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yloxy acetamide and 3,4,5-trimethoxybenzaldehyde under reflux with a Lewis acid catalyst (e.g., anhydrous ZnCl₂) to favor the Z-isomer .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm Z/E ratio using ¹H-NMR (olefinic proton coupling constants: Z-isomer δ 7.2–7.5 ppm, J ≈ 12 Hz; E-isomer J ≈ 16 Hz) .

Q. Q2: How can researchers confirm the stereochemical configuration of the benzylidene moiety?

Answer:

- X-ray crystallography is the gold standard for unambiguous confirmation. For example, analogous compounds (e.g., thiazolo[3,2-a]pyrimidines) were resolved using Mo-Kα radiation (λ = 0.71073 Å) to determine bond angles and torsion angles .

- NOESY NMR can detect spatial proximity between the benzylidene aromatic protons and the dihydrobenzofuran methyl group, confirming the Z-configuration .

Intermediate Research Questions

Q. Q3: What analytical methods are suitable for assessing purity and stability of this compound under varying pH conditions?

Answer:

- HPLC-PDA (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures purity (>98%) and identifies degradation products (e.g., hydrolysis of the acetamide group in acidic conditions) .

- Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS detect oxidation of the dihydrobenzofuran ring or demethylation of trimethoxy groups .

Q. Q4: How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Answer:

- Use DMF/water co-solvent systems (≤10% DMF) for initial solubility screening .

- For poor solubility, synthesize prodrugs (e.g., ester derivatives) or use cyclodextrin-based encapsulation to enhance bioavailability without altering stereochemistry .

Advanced Research Questions

Q. Q5: What mechanistic insights exist regarding the role of the 3,4,5-trimethoxybenzylidene group in target binding?

Answer:

- Molecular docking studies with analogous compounds suggest the trimethoxy group engages in π-π stacking with hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors). Replace the methoxy groups with halogens (e.g., Cl, Br) to assess steric/electronic effects on binding affinity .

- SAR studies on derivatives (e.g., 2-fluorobenzylidene vs. 3-chlorobenzylidene) reveal that electron-withdrawing substituents reduce potency, while methoxy groups enhance metabolic stability .

Q. Q6: How should researchers resolve contradictions between in vitro activity and in vivo efficacy data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.